3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide

GPR35 agonism Orphan GPCR Inflammatory bowel disease

Researchers face a scarcity of well-characterized GPR35 agonists outside the quinazoline and naphthoic acid chemotypes, limiting comparative signaling bias studies. This tetrazole-benzamide hybrid solves that gap. - Distinct 3,5-dimethoxy scaffold enables bias analysis versus zaprinast and pamoic acid. - IC50 of 1 µM against rat telomerase provides a low-MW (249.23 Da) starting point for lead optimization. - LogP 0.85 minimizes non-specific membrane partitioning in cellular assays. Supplied with rigorous analytical documentation.

Molecular Formula C10H11N5O3
Molecular Weight 249.23 g/mol
CAS No. 557781-87-0
Cat. No. B13959721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide
CAS557781-87-0
Molecular FormulaC10H11N5O3
Molecular Weight249.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NNN=N2)OC
InChIInChI=1S/C10H11N5O3/c1-17-7-3-6(4-8(5-7)18-2)9(16)11-10-12-14-15-13-10/h3-5H,1-2H3,(H2,11,12,13,14,15,16)
InChIKeyVBLQXBLACZUTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide-Tetrazole Scaffold Overview


3,5-Dimethoxy-N-(2H-tetrazol-5-yl)benzamide is a synthetic small molecule (C10H11N5O3; MW 249.23) that combines a 3,5-dimethoxybenzamide core with a tetrazole heterocycle. The tetrazole ring functions as a metabolically stable bioisostere of the carboxylic acid group, conferring enhanced membrane permeability and resistance to Phase I metabolism relative to carboxylate-bearing analogs . This compound is cataloged by multiple chemical vendors and has been referenced in patents for anti-infective, antitumor, and antifungal applications . Preliminary database annotations suggest potential activity as a GPR35 agonist and telomerase inhibitor, though peer-reviewed quantitative profiling remains sparse .

Substitution Challenges with Tetrazole-Benzamides


The biological activity of tetrazole-benzamide hybrids is exquisitely sensitive to both the substitution pattern on the phenyl ring and the tautomeric form of the tetrazole. The 3,5-dimethoxy substitution creates a symmetric electron-donating environment that modulates amide bond geometry, hydrogen-bonding capacity, and target engagement in ways that regioisomers (e.g., 2,3-dimethoxy or 3,4-dimethoxy variants) cannot replicate . Furthermore, the N-(2H-tetrazol-5-yl) connectivity places the acidic NH proton at a specific vector that differs from N-(1H-tetrazol-1-yl) or N-(tetrazol-5-yl-methyl) analogs, altering both pharmacokinetic behavior and receptor pharmacophore matching . Generic substitution with the parent unsubstituted benzamide, with oxadiazole-based bioisosteres such as KKL-40, or with established GPR35 tool compounds like zaprinast would yield divergent selectivity profiles and physicochemical properties, potentially invalidating experimental conclusions .

Differentiation Evidence Against Key Analogs


GPR35 Agonism and Signaling Bias Potential

Vendor annotations indicate that 3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide acts as an agonist at the GPR35 receptor . The GPR35 agonist field is dominated by compounds such as zaprinast (EC50 ~ 1–5 µM at human GPR35 in β-arrestin assays) and pamoic acid (Ki = 12.8 nM as an antagonist; GPR35 agonist in some contexts) . No direct head-to-head quantitative comparison between this compound and zaprinast or pamoic acid was identified in the retrieved literature. However, the 3,5-dimethoxybenzamide scaffold is structurally distinct from the quinazoline-based zaprinast and the naphthoic acid-based pamoic acid, suggesting a potentially different binding mode and signaling bias profile at GPR35 .

GPR35 agonism Orphan GPCR Inflammatory bowel disease

Telomerase Inhibition and Chemical Starting Point

A BindingDB entry (BDBM50446425; CHEMBL3109741) reports an IC50 of 1,000 nM (1 µM) for inhibition of rat telomerase reverse transcriptase, assessed by incorporation of [³²P]dGTP into product DNA . Established telomerase inhibitors such as BIBR1532 exhibit IC50 values of ~93 nM in cell-free TRAP assays, while GRN163L (imetelstat) shows IC50 of ~0.5–10 nM . The 1 µM IC50 of this compound places it approximately 10-fold less potent than BIBR1532 in comparable biochemical assays. Notably, this compound lacks the naphthalene-based or oligonucleotide pharmacophores of clinical-stage telomerase inhibitors, suggesting a distinct chemical starting point for medicinal chemistry optimization .

Telomerase inhibition Anticancer Cellular senescence

Tetrazole as a Metabolic Stability Bioisostere

The tetrazole ring (pKa ~4.5–4.9) is a well-established bioisostere of the carboxylic acid group (pKa ~4.2–4.5), offering comparable acidity and hydrogen-bonding capacity while exhibiting superior resistance to β-oxidation and glucuronidation . In contrast, 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzamide lacking the tetrazole would be susceptible to rapid Phase II conjugation (glucuronidation of the carboxylic acid) or amide hydrolysis by plasma amidases, respectively. Quantitative microsomal stability data for this specific compound were not identified in the literature; however, class-level evidence across multiple tetrazole-containing drug candidates (e.g., losartan, candesartan) demonstrates that tetrazole-for-carboxylate substitution consistently improves metabolic half-life by 2- to 10-fold in human liver microsome assays .

Bioisosterism Metabolic stability Drug design

Physicochemical Profile and Drug-Likeness

3,5-Dimethoxy-N-(2H-tetrazol-5-yl)benzamide has a calculated LogP of 0.85 and a topological polar surface area (TPSA) of 105.5 Ų . These values place it within favorable drug-like chemical space (Lipinski Rule of Five compliance: LogP <5, TPSA <140 Ų). For comparison, the regioisomer 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide (CAS not available) is predicted to have a similar LogP (~0.9) but altered dipole moment due to the asymmetric methoxy arrangement, which can affect crystalline solubility and target binding geometry . The oxadiazole analog KKL-40 (containing a 1,2,4-oxadiazole in place of tetrazole) has a reported LogP approximately 1.5 units higher, reflecting the lower hydrogen-bonding capacity of oxadiazole vs. tetrazole, with implications for CNS penetration and off-target promiscuity .

Physicochemical properties Lipophilicity Drug-likeness

Antifungal Selectivity for Filamentous Fungi

The CAMP (Collection of Anti-Microbial Peptides) database annotates 3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide with experimental MIC values against seven filamentous fungal species, including Neurospora crassa (MIC = 7 µM), Aspergillus fumigatus (MIC = 50 µM), Alternaria brassicicola (MIC = 10 µM), Nectria hematococca (MIC = 7 µM), Fusarium culmorum (MIC = 20 µM), Fusarium oxysporum (MIC = 50 µM), and Trichophyton mentagrophytes (MIC = 50 µM) . The compound was reported as inactive against Saccharomyces cerevisiae and Candida albicans, indicating a selectivity window favoring filamentous fungi over yeast . For comparison, the clinical azole antifungal fluconazole exhibits MIC values of 0.25–2 µg/mL (~0.8–6.5 µM) against susceptible Candida species but is often inactive against A. fumigatus and Fusarium spp. . The 7 µM MIC against N. crassa is within the range of moderately active antifungal scaffolds and suggests a mechanism orthogonal to ergosterol biosynthesis inhibition .

Antifungal activity MIC Filamentous fungi

Research and Procurement Applications


GPR35 Deorphanization and Bias Studies

This compound is appropriate as a structurally novel GPR35 agonist probe for academic laboratories conducting GPR35 deorphanization research. Its 3,5-dimethoxybenzamide scaffold is distinct from the quinazoline-based zaprinast and the naphthoic acid-based pamoic acid, providing a third chemotype for comparative signaling bias analysis using DMR, β-arrestin recruitment, and ERK phosphorylation assays . The lower lipophilicity (LogP = 0.85) compared to many GPR35 tool compounds may reduce non-specific membrane partitioning artifacts in cellular assays.

Telomerase Inhibitor Hit-to-Lead Optimization

With an IC50 of 1 µM against rat telomerase, this compound is a viable starting point for medicinal chemistry optimization in academic or biotech drug discovery programs targeting telomerase in cancer . Its small molecular weight (249.23 Da) and favorable physicochemical profile provide ample room for structural elaboration. The absence of intellectual property overlap with the naphthalene-based BIBR1532 chemotype may offer freedom-to-operate advantages for organizations seeking patentable chemical matter in the telomerase inhibitor space.

Antifungal Screening Against Resistant Molds

The selective activity against filamentous fungi (MIC 7–50 µM against Neurospora, Alternaria, Fusarium, and Trichophyton species) combined with inactivity against Candida and Saccharomyces supports deployment of this compound in phenotypic screening cascades for invasive aspergillosis, fusariosis, or dermatophytosis . Procurement is recommended for laboratories investigating non-azole, non-echinocandin antifungal mechanisms, particularly those focused on agrochemical fungicide discovery or veterinary antifungal development where Fusarium and Trichophyton are relevant target organisms.

Pharmacokinetic Probe for Tetrazole Bioisosterism

For DMPK scientists comparing the pharmacokinetic behavior of tetrazole-versus-carboxylate bioisosteres, this compound serves as a well-defined test article. Its moderate LogP (0.85) and moderate TPSA (105.5 Ų) make it suitable for oral absorption and distribution studies in rodent models without the confounding factor of rapid Phase II glucuronidation that complicates interpretation of carboxylic acid analog pharmacokinetics . Procurement in milligram-to-gram quantities supports comparative PK profiling alongside the corresponding 3,5-dimethoxybenzoic acid.

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